molecular formula C27H34O5 B592900 Isovouacapenol C CAS No. 455255-15-9

Isovouacapenol C

Cat. No.: B592900
CAS No.: 455255-15-9
M. Wt: 438.564
InChI Key: YMUSGWGTHSRGHT-BGWYQNAUSA-N
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Description

Isovouacapenol C is a cassane-type diterpene isolated from the leaves of the plant Caesalpinia pulcherrima. This compound is part of a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Mechanism of Action

Target of Action

Isovouacapenol C is a cassane furanoditerpene

Mode of Action

The compound is known to have three cyclohexane rings that are trans fused . Two of these rings are in chair conformations, and the third is in a twisted half-chair conformation . An intramolecular C-H⋯O interaction generates an S(6) ring . These structural features may play a role in its interaction with its targets, but the exact mode of action remains to be elucidated.

Result of Action

It has been suggested that this compound exhibits antifeedant activity against certain insects , indicating that it may have potential as a natural pesticide. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovouacapenol C is typically isolated from the roots and leaves of Caesalpinia pulcherrima. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The dichloromethane extract of the air-dried leaves is subjected to silica gel chromatography to afford the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Caesalpinia pulcherrima. The process involves the collection of plant material, drying, and solvent extraction followed by chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: Isovouacapenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for interactions with different reagents, leading to the formation of various derivatives .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used for further research .

Comparison with Similar Compounds

  • Isovouacapenol A
  • Isovouacapenol B
  • Isovouacapenol D
  • Isovouacapenol E

Comparison: Isovouacapenol C is unique among its analogs due to its specific structural features and biological activities. While all these compounds share a common cassane-type diterpene backbone, this compound has distinct functional groups that contribute to its unique properties . For example, Isovouacapenol E, another cassane-type diterpene, has different substituents that result in varied biological activities .

Properties

IUPAC Name

[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUSGWGTHSRGHT-WVTZLOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological activity of Isovouacapenol C?

A1: this compound, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, exhibits significant antifeedant activity against two insect species: Mythimna separate [] and Plutella xylostella []. This suggests potential applications in insect pest control.

Q2: What is the absolute configuration of this compound?

A2: this compound possesses multiple chiral centers. X-ray crystallography confirmed the absolute configurations of the stereogenic centers at positions 4a, 5, 6, 6a, 7, 11a, and 11b to be R, R, R, S, R, S, and R, respectively [].

Q3: How does the structure of this compound relate to its antifeedant activity?

A3: While this compound shows potent antifeedant activity, closely related compounds isolated from Caesalpinia pulcherrima, such as those with a 2,5-dimethoxyfuranocassane structure (caesalpulcherrins A-J), did not show the same level of activity []. This suggests that the specific arrangement of functional groups in this compound, particularly the presence of the benzoate ester and the unmodified furan ring, are crucial for its interaction with insect chemoreceptors and subsequent antifeedant effects. Further research exploring structure-activity relationships within this class of compounds is necessary to fully elucidate the structural features responsible for the observed activity.

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